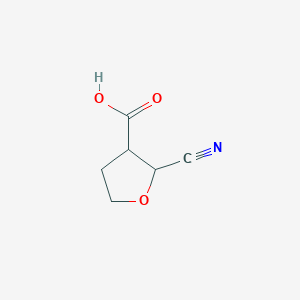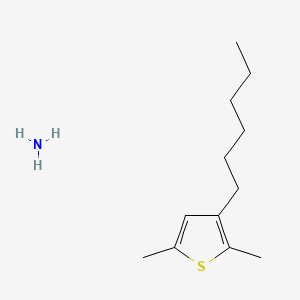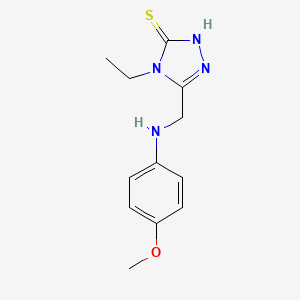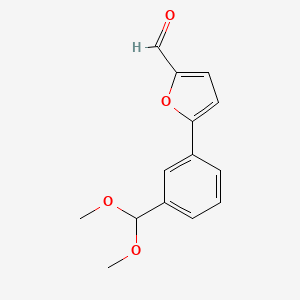
2-Cyanotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanotetrahydrofuran-3-carboxylic acid is a heterocyclic organic compound featuring a tetrahydrofuran ring substituted with a cyano group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyanotetrahydrofuran-3-carboxylic acid can be synthesized through the Michael addition of a cyanide ion to an olefinic bond, followed by cyclization. This method involves the reaction of 4-alkoxyvinyl trichloromethyl ketones with cyanide ions under basic conditions . The reaction typically proceeds at room temperature and yields the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned Michael addition and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
2-Cyanotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new drugs with therapeutic benefits.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-cyanotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Furancarboxylic acid: Similar structure but lacks the cyano group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of one cyano and one carboxylic acid group.
Tetrahydrofuran-2-carboxylic acid: Similar structure but lacks the cyano group.
Uniqueness: 2-Cyanotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the tetrahydrofuran ring.
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
2-cyanooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h4-5H,1-2H2,(H,8,9) |
Clé InChI |
UFIINFABGPNFIA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C1C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)


![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)


![Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-](/img/structure/B11765010.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)



